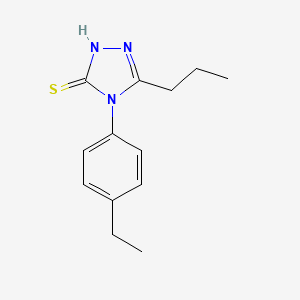

![molecular formula C20H14F6N2O2 B4626779 N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B4626779.png)

N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide

Vue d'ensemble

Description

"N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide" is a complex organic molecule that likely exhibits unique chemical and physical properties due to its structure, which includes a quinoline moiety, an ether linkage, and a benzamide group with trifluoromethyl substitutions. These features suggest potential for diverse chemical reactivity and interactions based on the functional groups present.

Synthesis Analysis

The synthesis of complex organic compounds like this typically involves multi-step organic synthesis routes. For example, the synthesis of similar compounds involves halogenated intermediates, amidation reactions, and the use of coupling agents to introduce various functional groups onto a central scaffold (Banitt & Conard, 1981). These methods highlight the importance of selecting appropriate reactants and conditions to achieve the desired modifications on the benzamide core structure.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, NMR, and other spectroscopic techniques. Studies on similar molecules have shown that the arrangement of atoms and the presence of specific functional groups significantly influence the overall molecular conformation and stability. For instance, the presence of trifluoromethyl groups can affect the electronic distribution and molecular geometry, impacting the molecule's reactivity and interactions (Wang et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of "N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide" would be influenced by its functional groups. Quinoline derivatives participate in various organic reactions, including nucleophilic substitutions and electrophilic additions, depending on the reaction conditions and the presence of activating or deactivating groups. The benzamide portion of the molecule could undergo reactions typical for carboxamides, such as hydrolysis under acidic or basic conditions (Bromidge et al., 2010).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Catalyzed Reactions : A study highlighted the synthesis of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating the chemical's potential in creating chiral pharmaceutical ingredients (Imamoto et al., 2012).

- Antiarrhythmic Activity : Benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain, including derivatives similar to N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide, were synthesized and evaluated for antiarrhythmic activity, with flecainide acetate identified for clinical trials (Banitt et al., 1977).

- Remote Sulfonylation : The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position using sodium sulfinates as sulfide sources was developed, showcasing an environmentally friendly approach to synthesizing sulfonated quinoline derivatives (Xia et al., 2016).

Potential Therapeutic Applications

- Serotonin Receptor Antagonists : The design and synthesis of novel tricyclic benzoxazines as potent 5-HT(1A/B/D) receptor antagonists, including a compound with potential as a faster-acting antidepressant/anxiolytic with reduced side-effect burden, illustrates the therapeutic potential of similar compounds (Bromidge et al., 2010).

- Antibacterial Activity : A study on the synthesis of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides based on a molecular hybridization approach showed significant in vitro antibacterial activity against various strains, highlighting the potential use of such compounds in developing new antimicrobial agents (Largani et al., 2017).

Propriétés

IUPAC Name |

N-(2-quinolin-8-yloxyethyl)-3,5-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F6N2O2/c21-19(22,23)14-9-13(10-15(11-14)20(24,25)26)18(29)28-7-8-30-16-5-1-3-12-4-2-6-27-17(12)16/h1-6,9-11H,7-8H2,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRPNYRKMWCDMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(quinolin-8-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4626699.png)

![2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4626701.png)

![4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B4626704.png)

![1-{[6-(isopropylthio)hexyl]oxy}-2,4-dimethylbenzene](/img/structure/B4626705.png)

![2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4626735.png)

![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)

![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4626747.png)

![ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4626753.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4626756.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4626793.png)

![5-(3-nitrophenyl)-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B4626808.png)

![N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4626813.png)